molecular formula C26H25ClN4OS B11284258 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 477331-35-4

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11284258
CAS No.: 477331-35-4
M. Wt: 477.0 g/mol
InChI Key: IZBHKQDWHYYPLJ-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound characterized by its unique triazole and sulfanyl functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and subsequent acylation to form the final acetamide structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring and purification processes, ensures the consistency and quality of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes and receptors makes it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It is investigated for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its efficacy in inhibiting specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. These interactions can disrupt critical biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-trifluoromethylphenyl)acetamide
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-5-trifluoromethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide exhibits unique properties due to the specific arrangement of its functional groups. The presence of the ethyl and methyl groups on the phenyl ring can influence its lipophilicity and binding affinity to biological targets, potentially enhancing its biological activity and specificity.

Properties

CAS No.

477331-35-4

Molecular Formula

C26H25ClN4OS

Molecular Weight

477.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C26H25ClN4OS/c1-4-19-7-5-6-18(3)24(19)28-23(32)16-33-26-30-29-25(20-10-12-21(27)13-11-20)31(26)22-14-8-17(2)9-15-22/h5-15H,4,16H2,1-3H3,(H,28,32)

InChI Key

IZBHKQDWHYYPLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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